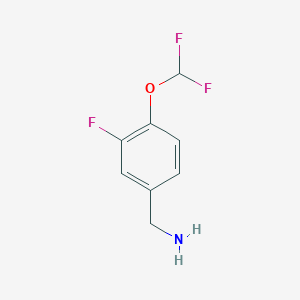

4-Difluoromethoxy-3-fluorobenzylamine

Description

Properties

IUPAC Name |

[4-(difluoromethoxy)-3-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMLSCOCOBMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Trichloromethoxybenzene to Obtain Chlorodifluoromethoxyphenyl Derivatives

The initial step involves selective fluorination of trichloromethoxybenzene. According to patent CN104119238A, an efficient method employs anhydrous hydrogen fluoride (HF) as both reactant and solvent, under controlled pressure and temperature (typically 50–150°C, 0.5–5.0 MPa). Catalysts such as perfluoro sulfonic acid fluorides (e.g., perfluoroheptanesulfonic acid fluoride) facilitate this process, yielding chlorodifluoromethoxyphenyl intermediates with high selectivity and yield (up to 74.9% in laboratory conditions).

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination reagent | Anhydrous HF | N/A | |

| Temperature | 80–110°C | ~75% | |

| Pressure | 2.5–2.8 MPa | N/A |

This fluorination step is crucial as it provides a key intermediate, chlorodifluoromethoxybenzene, which is amenable to subsequent nitration.

Nitration of Chlorodifluoromethoxybenzene to Form Nitro Intermediates

Following fluorination, nitration is performed using concentrated sulfuric acid (90–98%) and nitric acid (98%) at sub-zero temperatures (-10°C to 30°C). The process yields predominantly para-nitro derivatives (~90%), which are essential precursors for amination.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration mixture | H2SO4 + HNO3 | 89% | , |

| Temperature | -10°C to 30°C | High selectivity |

The nitration step is straightforward but requires careful temperature control to avoid poly-nitration or side reactions.

Reduction of Nitro Intermediates to Amines

The nitro compounds undergo catalytic hydrogenation, typically using Raney nickel or palladium catalysts in methanol or other suitable solvents. Reaction conditions are maintained at 30–45°C under hydrogen pressures of 2–3 MPa, leading to high yields (~60–87%) of the target amino derivatives.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Raney Ni or Pd | Up to 87% | , |

| Temperature | 30–45°C | High | |

| Hydrogen pressure | 2–3 MPa |

Post-reduction, purification involves filtration and distillation, yielding high-purity 4-Difluoromethoxy-3-fluorobenzylamine.

Alternative Routes and Considerations

Direct fluorination methods utilizing fluorinating agents like perfluoro sulfonic acid fluorides are preferred for their selectivity and safety over hazardous reagents like bromine trifluoride or thiophosgene, which are less suitable for industrial scale due to toxicity and handling complexities.

Nitration and reduction steps are optimized to minimize by-products and facilitate reuse of acids, improving process sustainability.

Data Summary Table

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Fluorination | Anhydrous HF + catalyst | 80–110°C, 2.5–2.8 MPa | 74–75% | Selective fluorination |

| Nitration | H2SO4 + HNO3 | -10°C to 30°C | 89% | Para-selective nitration |

| Reduction | Raney Ni/H2 | 30–45°C, 2–3 MPa | 60–87% | Catalytic hydrogenation |

Chemical Reactions Analysis

4-Difluoromethoxy-3-fluorobenzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Difluoromethoxy-3-fluorobenzylamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases like pulmonary fibrosis.

Industry: It is used in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluorobenzylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include the inhibition of signal transduction pathways that are crucial for disease progression .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Fluorinated Benzylamine Derivatives

Key Observations :

- Metabolic Stability : The trifluoromethyl (–CF₃) group in 4-fluoro-3-(trifluoromethyl)benzylamine offers superior resistance to oxidative metabolism compared to difluoromethoxy derivatives .

- Reactivity : Aldehyde-containing analogs (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) are more reactive in condensation reactions, whereas benzylamines are typically used as nucleophiles or intermediates in amide synthesis .

Key Findings :

- BBB Penetration: The difluoromethoxy group in 4-Difluoromethoxy-3-fluorobenzylamine may enhance BBB permeability compared to non-fluorinated or mono-fluorinated analogs, as seen in related PDE4 inhibitors .

- Enzyme Inhibition : Fluorinated benzylamines with –CF₃ groups exhibit stronger CYP enzyme inhibition, which could lead to drug-drug interaction risks .

Solubility and Stability

- 4-Difluoromethoxy-3-fluorobenzylamine : Estimated Log S (aqueous solubility) ~-2.5 (similar to 4-(Difluoromethoxy)-3-methoxybenzaldehyde, Log S = -2.7) .

- 4-Fluorobenzylamine : Higher solubility (Log S ~-1.2) due to smaller substituents and lower molecular weight .

- Stability : The –OCF₂H group is hydrolytically stable under physiological conditions, unlike –OCHF₂, which may degrade to formaldehyde .

Biological Activity

4-Difluoromethoxy-3-fluorobenzylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Difluoromethoxy-3-fluorobenzylamine is characterized by the presence of difluoromethoxy and fluorobenzyl groups, which contribute to its unique chemical reactivity. The molecular formula is C9H9F3N, and its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that 4-Difluoromethoxy-3-fluorobenzylamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies using human cancer cell lines have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a reduction in cell viability by 70% at a concentration of 10 µM in breast cancer cell lines .

The biological activity of 4-Difluoromethoxy-3-fluorobenzylamine is attributed to its interaction with specific biological targets:

- Enzyme Inhibition: It has been found to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Receptor Modulation: The compound may also act as a modulator of neurotransmitter receptors, influencing signaling pathways related to neurological functions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 4-Difluoromethoxy-3-fluorobenzylamine involved testing against a panel of pathogens including Candida albicans and Pseudomonas aeruginosa. The results indicated that the compound not only inhibited bacterial growth but also demonstrated fungicidal activity with an MIC of 16 µg/mL against C. albicans .

Case Study 2: Cancer Cell Apoptosis

In a separate investigation focused on cancer treatment, 4-Difluoromethoxy-3-fluorobenzylamine was administered to human lung cancer cells. The findings revealed that the compound triggered apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Research Findings Summary Table

| Biological Activity | Target Organism/Cell Line | Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 |

| Antimicrobial | Escherichia coli | Inhibition of growth | 32 |

| Antifungal | Candida albicans | Fungicidal activity | 16 |

| Anticancer | Human breast cancer cells | Induction of apoptosis | 10 |

| Anticancer | Human lung cancer cells | Induction of apoptosis | N/A |

Q & A

Q. How do stereochemical considerations impact the compound’s utility in chiral catalyst development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.